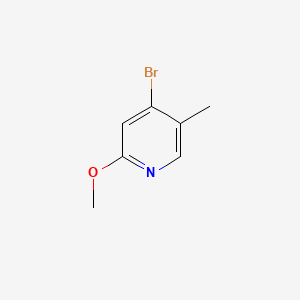

4-Bromo-2-methoxy-5-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACMFJALIRLQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Bedrock of Innovation: Pyridine Derivatives in Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds that form the basis of a vast array of compounds in both organic and medicinal chemistry. nih.govsciencepublishinggroup.com These nitrogen-containing aromatic rings are ubiquitous in nature, found in essential molecules like vitamins and coenzymes. nih.govmdpi.com Their unique electronic properties and ability to participate in a wide range of chemical reactions make them indispensable tools for synthetic chemists. nih.govtandfonline.com

In the realm of medicinal chemistry, the pyridine nucleus is a privileged scaffold, meaning it is a common structural feature in many biologically active compounds and approved drugs. enpress-publisher.comnih.govdovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding of a molecule to its biological target. dovepress.com Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further stabilizing these crucial molecular connections. dovepress.com The versatility of the pyridine ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile, including its solubility, bioavailability, and therapeutic efficacy. nih.govenpress-publisher.com Consequently, pyridine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. nih.govtandfonline.comresearchgate.net

A Tale of Two Effects: Positional Isomerism and Substituent Influence in Halogenated Methoxypyridines

The specific arrangement of atoms within a molecule, known as isomerism, can have a profound impact on its chemical and physical properties. In the case of substituted pyridines, positional isomerism—the different possible locations of substituents on the pyridine (B92270) ring—plays a crucial role in determining the molecule's reactivity and biological activity. mdpi.comresearchgate.net The position of a substituent can influence the electron distribution within the aromatic ring, affecting its ability to participate in chemical reactions and interact with biological targets. yu.edu.jo

On the Frontier: Current Research and Emerging Roles of 4 Bromo 2 Methoxy 5 Methylpyridine

Retrosynthetic Disconnections and Key Intermediates for this compound Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ethernet.edu.etresearchgate.netdokumen.pub It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. ethernet.edu.etdokumen.pub For the synthesis of this compound, the primary disconnections involve the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds of the methoxy group.

One logical retrosynthetic approach would be to first disconnect the C-Br bond. This leads to the key intermediate, 2-methoxy-5-methylpyridine (B82227). This disconnection suggests that the final step of the synthesis could be a regioselective bromination of 2-methoxy-5-methylpyridine.

The second key disconnection is of the C-O bond of the methoxy group on 2-methoxy-5-methylpyridine. This points to 2-halo-5-methylpyridine (where halo can be chloro, bromo, or iodo) as a precursor. This intermediate can then be subjected to nucleophilic aromatic substitution with a methoxide (B1231860) source to introduce the methoxy group.

Alternatively, a different disconnection strategy could involve first breaking the C-O bond of the target molecule, leading to 4-bromo-2-halopyridine-5-methylpyridine. This would then require the synthesis of this dihalogenated intermediate, followed by a selective substitution of the halogen at the 2-position with a methoxy group.

A crucial intermediate in several synthetic routes is 2-amino-4-methylpyridine. This compound can be converted to the corresponding 2-bromo derivative via a Sandmeyer-type reaction, which can then be further functionalized.

Key Intermediates in the Synthesis of this compound:

| Intermediate | Structure |

| 2-Methoxy-5-methylpyridine |  |

| 2-Chloro-5-methylpyridine |  |

| 4-Bromo-2-chloro-5-methylpyridine |  |

| 2-Amino-4-methylpyridine |  |

Regioselective Bromination Methodologies in Pyridine (B92270) Chemistry

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound and its analogues. The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents already present on the pyridine ring and the chosen brominating agent.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a common method for the halogenation of pyridine rings. The directing effects of the substituents on the pyridine nucleus play a crucial role in determining the position of bromination. For a substrate like 2-methoxy-5-methylpyridine, the methoxy group at the 2-position is an activating, ortho-para directing group, while the methyl group at the 5-position is a weakly activating, ortho-para director.

Common electrophilic brominating agents include bromine (Br₂) in the presence of a Lewis acid or in an acidic medium, and N-bromosuccinimide (NBS). For instance, the bromination of a substituted pyridine can be achieved using NBS. google.com In one synthetic approach to a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, bromination was successfully carried out using NBS. pharm.or.jp Another example involves the diazotization of 2-amino-5-methoxypyridine (B21397) followed by reaction with bromine and sodium nitrite (B80452) in hydrobromic acid to yield 2-bromo-5-methoxypyridine. chemicalbook.com

The reaction conditions, such as temperature and solvent, are critical for achieving high regioselectivity and yield. For example, the preparation of 2-methyl-4-bromopyridine from 2-methyl-4-aminopyridine (B1174260) involves treatment with bromine and sodium nitrite in 48% hydrobromic acid at low temperatures (-5 °C to 0 °C). chemicalbook.com

Transition Metal-Catalyzed Bromination and Halogenation

Transition metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the C-H functionalization of heterocycles, including pyridines. researchgate.net These methods can offer high regioselectivity that may not be achievable through classical electrophilic substitution. While direct C-H bromination of 2-methoxy-5-methylpyridine using transition metal catalysis is not extensively documented in the provided context, the principles of palladium-catalyzed C-H activation and halogenation are well-established. These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond.

Introduction and Manipulation of Methoxy Functionality on the Pyridine Nucleus

The methoxy group is a key functionality in the target molecule and its introduction and manipulation are crucial synthetic steps.

Nucleophilic Aromatic Substitution with Methoxide Sources

A widely used method for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a halopyridine with a methoxide source. The reactivity of the halopyridine towards SNAr is dependent on the nature and position of the halogen and the presence of other electron-withdrawing groups. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack.

Sodium methoxide (NaOMe) is a common and effective methoxide source for these reactions. The reaction is typically carried out in a suitable solvent such as methanol (B129727) or dimethylformamide (DMF). For example, in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a methoxy group was introduced by treating a 2-chloropyridine (B119429) derivative with sodium methoxide. pharm.or.jp The choice of solvent can influence the regioselectivity of the reaction when there are multiple leaving groups. For instance, in a related system, the reaction of a dichloropyridine derivative with sodium methoxide in different solvents like methanol, THF, and dichloromethane (B109758) led to varying ratios of isomeric products. pharm.or.jp

Methylation and Functionalization at Alkyl Positions on the Pyridine Ring

The introduction and subsequent functionalization of methyl groups on the pyridine ring are crucial steps in the synthesis of complex pyridine derivatives. While direct C-H methylation of pyridines can be challenging, several methods have been developed. For instance, rhodium-catalyzed C-3/5 methylation using methanol and formaldehyde (B43269) as reagents has been reported for various pyridine substrates. Another approach involves the metal-free methylation of pyridine N-oxides using peroxides as the methyl source.

Once a methyl group is installed, as in the 5-position of this compound, it can be a handle for further synthetic transformations. The acidity of the methyl protons on a pyridine ring makes them susceptible to deprotonation by strong bases, allowing for subsequent alkylation or other functionalization. However, this reactivity can also be a challenge, as competitive deprotonation of the pyridine ring itself can occur.

For instance, in the case of methylpyridines, lithiation can be directed to the pyridine ring by using a mixture of n-BuLi and LiDMAE, leaving the methyl group intact. Conversely, to achieve functionalization at the methyl group, specific strategies are required. One such strategy involves the deprotonation of the methyl group with a suitable base like sodium bis(trimethylsilyl)amide, followed by reaction with an electrophile. This approach has been used in the aminobenzylation of aldehydes with toluene (B28343) derivatives. d-nb.infonih.gov While direct experimental data on the functionalization of the 5-methyl group of this compound is limited in the reviewed literature, these general principles for methylpyridine functionalization would be applicable.

Advanced Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation Involving this compound Precursors

The bromine atom at the 4-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are instrumental in building molecular complexity.

Suzuki-Miyaura Coupling for Aryl-Aryl and Alkyl-Aryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. d-nb.info In the context of this compound, the bromine atom at the C-4 position is amenable to Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids or esters.

While specific studies on this compound are not extensively detailed in the provided literature, research on architecturally similar compounds provides valuable insights. For example, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. nih.govnih.govresearchgate.net The reaction conditions for this related compound are summarized in the table below.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | nih.govnih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | nih.govnih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | nih.govnih.gov |

Furthermore, a study on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura coupling of a dibromo-trimethylpyridine derivative highlights the feasibility of such transformations on highly substituted pyridine rings. beilstein-journals.org These examples suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Other Palladium-Catalyzed Transformations (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

Buchwald-Hartwig Amination: This reaction provides a powerful route for the formation of C-N bonds, allowing for the introduction of a diverse range of amine functionalities. The bromine atom at the 4-position of this compound makes it a suitable substrate for this transformation. General protocols for the Buchwald-Hartwig amination of halopyridines typically involve a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base such as sodium tert-butoxide or cesium carbonate. nih.govnih.govrsc.org For instance, the amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane has been reported to proceed in 60% yield using a [Pd₂(dba)₃]/BINAP catalytic system with NaOBuᵗ as the base in toluene at 80°C. chemspider.com These conditions could likely be adapted for the amination of this compound.

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes, leading to the synthesis of substituted alkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The 4-bromo substituent of the target compound is well-suited for Sonogashira coupling. Studies on the Sonogashira coupling of other bromopyridines, such as 2-amino-3-bromopyridines, have shown that a variety of terminal alkynes can be coupled in good to excellent yields using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system with Et₃N as the base in DMF. researchgate.netcore.ac.uk The reaction conditions from a study on various iodoaromatic compounds are presented below as a reference. mdpi.com

| Aryl Iodide | Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 93 | mdpi.com |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 95 | mdpi.com |

| 4-Iodonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 96 | mdpi.com |

These examples demonstrate the broad applicability of palladium-catalyzed cross-coupling reactions to bromopyridine substrates and strongly suggest that this compound can be a versatile precursor for a wide range of more complex molecules.

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

While no specific one-pot or multicomponent reaction for the direct synthesis of this compound was identified in the reviewed literature, general MCRs for the synthesis of polysubstituted pyridines are well-established. core.ac.uk For example, a one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction, combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce pyridines with high regiochemical control and good yields. nih.gov Another approach involves the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br₃, and 2-aminopyridine (B139424) under solvent-free conditions. mdpi.com

These general strategies could potentially be adapted for the synthesis of precursors to this compound or its analogues, thereby streamlining the synthetic process. The development of a specific MCR for this target molecule would represent a significant advancement in its efficient production.

Sustainable and Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridines to minimize environmental impact. researchgate.net Key aspects include the use of renewable starting materials, environmentally benign solvents, and catalytic methods that reduce waste and energy consumption.

For the synthesis of this compound and its analogues, several green chemistry approaches can be considered. The use of greener solvents is a primary focus. For instance, an efficient protocol for the Suzuki reaction has been developed in a green solvent. rsc.org Water is another environmentally friendly solvent that has been employed in Suzuki-Miyaura cross-coupling reactions. rsc.org

Solid-state synthesis offers another green alternative, eliminating the need for solvents altogether. A solid-state synthesis of differently substituted 2-pyridones has been reported, showcasing the potential of this approach for pyridine derivatives. researchgate.net Furthermore, the development of solvent- and halide-free synthesis methods, such as the C-H functionalization of pyridine N-oxides to produce pyridine-2-yl substituted ureas, represents a significant step towards more sustainable chemical processes. rsc.org

Biocatalytic methods, which utilize enzymes to carry out chemical transformations, offer a highly sustainable route to pyridine derivatives. While specific biocatalytic routes to this compound are not yet established, research into the biocatalytic synthesis of substituted pyridines from renewable resources is an active area of investigation. researchgate.net The application of these green and sustainable principles to the synthesis of this compound will be crucial for developing environmentally responsible manufacturing processes.

Reactivity at the Bromine Center: Nucleophilic Displacements, Organometallic Intermediates, and Radical Reactions

The bromine atom at the 4-position of the pyridine ring is a key site for reactivity. It can be displaced by various nucleophiles, a common reaction for halogenated pyridines. smolecule.com This allows for the introduction of a wide array of functional groups, making it a valuable precursor for more complex molecules. smolecule.comevitachem.com

Furthermore, the bromine atom facilitates the formation of organometallic intermediates. Through metal-halogen exchange reactions, the bromo-substituted pyridine can be converted into organolithium or organomagnesium species. These intermediates are highly reactive and can be used in various carbon-carbon bond-forming reactions, such as cross-coupling reactions. arkat-usa.orgresearchgate.net For instance, palladium-catalyzed Suzuki coupling reactions are a powerful tool for creating sp2-sp2 carbon-carbon bonds using these intermediates. researchgate.net

Radical reactions at the bromine center are also possible. For example, purple light can promote the radical coupling of 4-bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org This occurs through a single electron transfer from the Grignard reagent to the bromopyridine. organic-chemistry.org

Reactivity of the Methoxy Group: Cleavage, Derivatization, and Directing Effects

The methoxy group at the 2-position of the pyridine ring significantly influences the molecule's reactivity. It can undergo cleavage or derivatization depending on the reaction conditions. smolecule.com For instance, the methoxy group can be demethylated or substituted. smolecule.com

The methoxy group also acts as a directing group in electrophilic aromatic substitution reactions. As an electron-donating group, it activates the pyridine ring towards electrophilic attack, favoring substitution at the ortho and para positions. gcwgandhinagar.com This directing effect can be exploited to control the regioselectivity of further functionalization of the pyridine ring.

Derivatization of the methoxy group itself is also a viable strategy. For example, the introduction of a methoxy group into the alkyl chains of certain porphyrins has been shown to diminish their toxicity while maintaining their desired activity. nih.gov

Reactivity of the Methyl Group: Oxidation, Halogenation, and Condensation Reactions

The methyl group at the 5-position of the pyridine ring offers another avenue for chemical modification.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including aldehydes and carboxylic acids. google.combme.hursc.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, pyridinium (B92312) chlorochromate (PCC) can selectively oxidize methylarenes to the corresponding aldehydes under mild conditions. thieme-connect.com In some cases, only one methyl group on a polysubstituted ring is oxidized, even with an excess of the oxidizing agent. thieme-connect.com Other methods for oxidizing methylpyridines include using a halogen oxidizing agent in the presence of water and actinic radiation, or employing agents like argentous sulfate. google.combme.hu

Halogenation: The methyl group can also undergo halogenation. youtube.comgoogle.com Side-chain halogenation of methylpyridines can be achieved under various conditions. For instance, the side-chain fluorination or chlorofluorination of 3-methylpyridine (B133936) can be accomplished by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures and pressures. google.com

Condensation Reactions: The methyl group of a methylpyridine can participate in condensation reactions if it possesses acidic hydrogen atoms. vaia.com The acidity of the methyl protons is influenced by the position of the nitrogen atom in the pyridine ring, which can stabilize the resulting anion through resonance. vaia.com These reactions typically involve the reaction of the methylpyridine with an aldehyde or ketone in the presence of a base, leading to the formation of a larger molecule through the elimination of a small molecule like water. vaia.comwikipedia.orgresearchgate.net

Regiochemical Control in Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The regioselectivity of substitution reactions on the this compound ring is governed by the electronic properties of the existing substituents. The pyridine ring itself is electron-deficient, which generally makes electrophilic aromatic substitution difficult. gcwgandhinagar.comnih.gov However, the presence of the electron-donating methoxy group at the 2-position can facilitate electrophilic attack at the ortho and para positions relative to it. gcwgandhinagar.com Conversely, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2, 4, and 6-positions.

Nucleophilic aromatic substitution is more favorable on the pyridine ring, especially at the 2- and 4-positions. gcwgandhinagar.com The bromine at the 4-position is a good leaving group and is susceptible to displacement by nucleophiles. smolecule.comgoogle.com The methoxy group can also be a target for nucleophilic substitution, although it is generally less reactive than the bromine. The regioselectivity of nucleophilic substitution can be influenced by the solvent and the nature of the nucleophile. pharm.or.jp For instance, in the reaction of 2,6-dihalopyridine-3-carboxylic esters with methoxide, the choice of solvent was found to be important for regioselective substitution. pharm.or.jp

Exploiting this compound as a Versatile Synthetic Building Block

The diverse reactivity of its functional groups makes this compound a valuable and versatile building block in organic synthesis. gu.se The bromine atom serves as a handle for introducing a wide range of substituents through nucleophilic displacement or cross-coupling reactions. smolecule.comresearchgate.net The methoxy group can be cleaved or modified, and its directing effect can be used to control the regiochemistry of further substitutions. smolecule.comgcwgandhinagar.com The methyl group can be oxidized, halogenated, or used in condensation reactions to build more complex structures. google.comyoutube.comvaia.com This multi-faceted reactivity allows for the synthesis of a wide variety of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. rsc.org For example, halogenated pyridines are key intermediates in the development of pharmaceuticals and agrochemicals. nih.gov

Derivatization Techniques for Enhanced Analytical Detection and Separation

For analytical purposes, this compound and related pyridine derivatives can be derivatized to enhance their detection and separation. Chemical derivatization is often employed to improve the ionization efficiency of compounds in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For instance, derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to increase the sensitivity of detection for certain compounds. nih.gov

Various chromatographic techniques are used for the separation and purification of pyridine derivatives. nih.govacs.orgnih.gov High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of these compounds. nih.govresearchgate.net Other techniques like pH-zone-refining counter-current chromatography and cation-exchange chromatography have also been successfully used for the separation of pyridine derivatives from synthetic mixtures. nih.govnih.gov For volatile pyridine derivatives, gas chromatography (GC) is a suitable analytical method, though a derivatization step may be necessary for polar or thermolabile compounds. thermofisher.comrsc.org

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methoxy 5 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide the initial framework for structural analysis by revealing the chemical environment and number of unique protons and carbons. For 4-Bromo-2-methoxy-5-methylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The ¹³C NMR spectrum would correspondingly show seven distinct signals for the seven carbon atoms in the molecule.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the title compound, COSY would show correlations between the aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net It would definitively link the proton signals of the aromatic ring, the methyl group, and the methoxy group to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically two to three bonds). This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the C4, C5, and C6 carbons of the pyridine ring, and from the methoxy protons to the C2 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could reveal spatial proximity between the methoxy protons and the proton at the C3 position, as well as between the methyl protons and the proton at the C6 position.

Based on established substituent effects on the pyridine ring, the predicted ¹H and ¹³C chemical shifts for this compound are summarized in the tables below. rsc.orgresearchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃) This table contains predicted data based on analogous compounds and established spectroscopic principles, as direct experimental values for the title compound were not found in the cited literature.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| H-3 | ~6.6 - 6.8 | s |

| H-6 | ~7.9 - 8.1 | s |

| -OCH₃ | ~3.9 - 4.1 | s |

| -CH₃ | ~2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This table contains predicted data based on analogous compounds and established spectroscopic principles, as direct experimental values for the title compound were not found in the cited literature.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~163 - 165 |

| C-3 | ~108 - 112 |

| C-4 | ~120 - 124 |

| C-5 | ~130 - 134 |

| C-6 | ~148 - 152 |

| -OCH₃ | ~53 - 55 |

| -CH₃ | ~16 - 18 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, providing crucial information on crystalline polymorphs and amorphous forms which can have different physical properties. researchgate.net Unlike solution-state NMR, ssNMR can distinguish between different crystal packing arrangements because the chemical shift of a nucleus in the solid state is sensitive to its local electronic environment, which is influenced by intermolecular interactions. researchgate.net

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ¹³C ssNMR spectra. This allows for the identification and quantification of different polymorphs in a bulk sample. nih.gov

Characterize Amorphous Content: The presence of an amorphous phase alongside a crystalline form can be detected and quantified. Amorphous materials typically give broader NMR signals compared to their crystalline counterparts. bruker.com

Probe Intermolecular Interactions: ssNMR can provide insights into intermolecular contacts, such as hydrogen bonding or π-stacking, by analyzing changes in chemical shifts and through specialized experiments that measure internuclear distances.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present. spectroscopyonline.comspectroscopyonline.com Analysis of the vibrational spectra of substituted pyridines and related brominated aromatic compounds allows for the assignment of characteristic frequencies. nih.govresearchgate.netnih.gov

For this compound, the key vibrational modes would include:

Pyridine Ring Vibrations: C-H, C-N, and C=C stretching and bending modes are characteristic of the aromatic ring.

C-Br Stretch: A strong absorption in the far-infrared region (typically 500-600 cm⁻¹) is indicative of the carbon-bromine bond.

Methoxy Group Vibrations: C-O stretching vibrations and C-H stretching and bending of the methoxy methyl group are expected.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl group attached to the ring.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table contains predicted data based on analogous compounds and established spectroscopic principles, as direct experimental values for the title compound were not found in the cited literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2850 - 3000 | FT-IR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Bending/Deformation | 1370 - 1470 | FT-IR |

| C-O-C Asymmetric Stretch | 1200 - 1280 | FT-IR |

| C-O-C Symmetric Stretch | 1020 - 1080 | FT-IR |

| C-Br Stretch | 500 - 600 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₈BrNO), HRMS would confirm the molecular weight with high precision.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Analysis of the fragmentation pattern provides valuable structural information. For ethers, fragmentation often involves cleavage of the bonds alpha to the oxygen atom. pearson.comlibretexts.orgmiamioh.edu Plausible fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the methyl group from the pyridine ring.

Loss of a bromine radical (•Br).

Table 4: Predicted HRMS Data for this compound This table contains predicted data based on theoretical calculations.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (with ⁷⁹Br) | C₇H₈⁷⁹BrNO | 200.97893 |

| [M+2]⁺ (with ⁸¹Br) | C₇H₈⁸¹BrNO | 202.97688 |

| [M-CH₃]⁺ | C₆H₅BrNO | 185.96328 |

| [M-OCH₃]⁺ | C₆H₅BrN | 170.96595 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The pyridine ring is a chromophore that exhibits characteristic π→π* and n→π* electronic transitions. libretexts.orgtanta.edu.eg

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the aromatic π-system.

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital. libretexts.org

The substituents on the pyridine ring influence the energy of these transitions. royalsocietypublishing.orgicm.edu.pl The electron-donating methoxy and methyl groups, along with the halogen, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. researchgate.netresearchgate.net Analysis of the UV-Vis spectrum in different solvents can also provide information about the nature of the electronic transitions. researchgate.netsielc.com

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound This table contains predicted data based on analogous compounds and established spectroscopic principles, as direct experimental values for the title compound were not found in the cited literature.

| Transition Type | Predicted λₘₐₓ (nm) |

| π→π | ~220 - 240 |

| π→π | ~260 - 280 |

| n→π* | ~300 - 330 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.netmdpi.com This technique provides definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The planarity of the pyridine ring and the orientation of the methoxy and methyl substituents relative to the ring. Studies on similar 2-methoxypyridine (B126380) derivatives have shown that the molecule may adopt a slightly non-planar conformation. rsc.orgresearchgate.net

Crystal Packing and Intermolecular Interactions: It reveals how molecules are arranged in the crystal lattice. This can uncover non-covalent interactions such as π–π stacking between pyridine rings, hydrogen bonds, and halogen bonds (C-Br···N or C-Br···O). mdpi.comacs.orgrsc.orgiucr.org Such interactions are crucial in crystal engineering and understanding the material's bulk properties.

While a crystal structure for this compound is not currently available, analysis of related structures, such as other substituted pyridines, provides insight into the likely structural features and packing motifs. iosrjournals.org

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgacs.org The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). libretexts.orgkud.ac.inwikipedia.org These techniques are invaluable for the stereochemical analysis of chiral compounds, providing information on their absolute configuration and conformation in solution. saschirality.org

This compound, in its parent form, is an achiral molecule. It lacks a stereocenter and does not possess the necessary asymmetry to exhibit optical activity. Therefore, it will not produce a signal in CD or ORD spectroscopy. However, if a chiral center is introduced into the molecule, for instance, through the synthesis of a derivative with a chiral substituent, chiroptical techniques become essential for its characterization.

For a hypothetical chiral derivative of this compound, CD spectroscopy would measure the difference in absorption of left and right circularly polarized light as a function of wavelength. saschirality.org A positive or negative signal, known as a Cotton effect, in the region of a chromophore's absorbance can provide structural information about the stereocenter. libretexts.org ORD, on the other hand, measures the variation of optical rotation with wavelength. kud.ac.inwikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band, is also indicative of the molecule's stereochemistry. libretexts.org

The application of these techniques would be crucial in distinguishing between enantiomers of a chiral derivative, which are non-superimposable mirror images of each other and often exhibit different biological activities. While there is no specific research on the chiroptical properties of derivatives of this compound, studies on other chiral pyridine-substituted compounds have demonstrated the utility of CD spectroscopy in elucidating their solution structures and conformations. acs.org

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Purity, Quantification, and Metabolite Profiling

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of pharmaceutical compounds and their metabolites due to their high sensitivity and selectivity. cdc.govmdpi.com

Purity and Quantification:

For the analysis of this compound, both LC-MS/MS and GC-MS can be employed to determine its purity and quantify its presence in various matrices. The choice between LC-MS/MS and GC-MS would depend on the compound's volatility and thermal stability. Given its structure, GC-MS is a viable option. mdpi.comnih.gov

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where this compound would be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level quantification. mdpi.com

LC-MS/MS is another powerful technique for the quantification of pyridine derivatives. nih.govspringernature.com In this method, the compound is first separated by liquid chromatography, which is highly versatile for a wide range of compounds. The eluent from the LC column is then introduced into a tandem mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification.

To illustrate the type of data obtained from such an analysis, a hypothetical LC-MS/MS method for the quantification of this compound is presented in the table below.

| Parameter | Hypothetical Value/Condition |

|---|---|

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Retention Time | 4.2 min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 202.0 (for [M+H]⁺) |

| Product Ion (m/z) | 122.0 (for quantification) |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Metabolite Profiling:

LC-MS/MS is a cornerstone technique in metabolite profiling, which is the identification and quantification of the metabolic products of a drug or foreign compound in a biological system. nih.govbioanalysis-zone.com If this compound were to be studied for its metabolic fate, samples from in vivo or in vitro experiments would be analyzed by LC-MS/MS.

The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers would be employed to detect and identify potential metabolites. scripps.edu The general approach involves comparing the metabolic profiles of samples from a treated group with a control group to identify new peaks that correspond to metabolites. The accurate mass measurement from the TOF analyzer allows for the determination of the elemental composition of the metabolites. Subsequent MS/MS experiments would then be performed to elucidate the structure of these metabolites by analyzing their fragmentation patterns. Common metabolic transformations for a compound like this compound could include hydroxylation, demethylation, or conjugation with endogenous molecules like glucuronic acid or sulfate.

The following table provides a hypothetical example of potential metabolites of this compound that could be identified using LC-MS/MS.

| Potential Metabolite | Proposed Transformation | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Hydroxy-4-bromo-2-methoxy-5-methylpyridine | Hydroxylation | 218.0 |

| 4-Bromo-5-methyl-pyridin-2-ol | O-demethylation | 188.0 |

| Glucuronide conjugate | Glucuronidation | 378.0 |

Computational and Theoretical Studies on 4 Bromo 2 Methoxy 5 Methylpyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 4-Bromo-2-methoxy-5-methylpyridine. researchgate.netijcce.ac.ir These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), analyze the electronic structure, and predict spectroscopic data. rsc.orgbohrium.com

DFT studies on similar substituted pyridines, such as those performed using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), reveal how substituents influence the geometry and electronic properties of the pyridine (B92270) ring. ijcce.ac.irresearchgate.net For this compound, calculations would predict specific bond lengths and angles. For instance, in related multi-substituted pyridines, C-C bond lengths within the ring typically range from 1.33 to 1.39 Å, with bond angles around 120°, though slight distortions occur due to the electronic and steric effects of the bromine, methoxy (B1213986), and methyl groups. smolecule.com The methoxy group is generally found to be nearly coplanar with the pyridine ring to maximize electronic conjugation. smolecule.com

These computational models can also predict spectroscopic properties like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. ijcce.ac.ir By calculating vibrational frequencies and chemical shifts, researchers can compare theoretical data with experimental results to confirm the compound's structure.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Pyridine

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C-C (ring) Bond Length | 1.33 - 1.39 Å | DFT/B3LYP |

| C-N (ring) Bond Length | ~1.34 Å | DFT/B3LYP |

| C-Br Bond Length | ~1.90 Å | DFT/B3LYP |

| C-O (methoxy) Bond Length | ~1.36 Å | DFT/B3LYP |

| Ring Bond Angles | 118 - 122° | DFT/B3LYP |

Note: The values in this table are representative of substituted pyridines and are intended for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For similar pyridine derivatives, HOMO-LUMO gaps calculated using DFT methods typically fall in the range of 4 to 6 eV. smolecule.commdpi.com For 2-amino-5-bromo-4-methylpyridine, a related compound, the HOMO is located over the heterocyclic ring and the bromine group, while the LUMO is distributed over the ring, indicating an intramolecular charge transfer upon excitation. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. scispace.comresearchgate.net These descriptors provide quantitative measures of the molecule's stability and reactivity. For example, a higher hardness value corresponds to greater stability and lower reactivity. researchgate.net

Table 2: Frontier Orbitals and Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies electrophilic character |

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Charge Distribution and Reaction Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution across a molecule and predict its reactive behavior. uni-muenchen.deyoutube.com The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. youtube.comresearchgate.net Green and yellow areas represent neutral or near-neutral potential. youtube.com

For this compound, an MEP analysis would reveal the most electron-rich and electron-poor sites. mdpi.com The nitrogen atom of the pyridine ring is expected to be a region of high negative potential (red), making it a primary site for protonation and interaction with electrophiles. researchgate.net The hydrogen atoms, particularly those on the methyl group, would exhibit positive potential (blue). The bromine atom, due to its electronegativity and the phenomenon of the "σ-hole," can present a region of positive potential along the C-Br bond axis, allowing it to act as a halogen bond donor in intermolecular interactions. researchgate.net This detailed charge map helps rationalize the molecule's interaction with other reagents and its packing in a crystal lattice. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry provides powerful methods for exploring the pathways of chemical reactions at a molecular level. By applying transition state theory, researchers can model the entire course of a reaction, from reactants to products, via a high-energy transition state. This is particularly useful for understanding reactions involving this compound, which is often used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. mdpi.comnih.gov

DFT calculations can locate the structure of the transition state and determine its energy. scispace.comresearchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which governs the reaction rate. For SNAr reactions on pyridine rings, studies have shown that the mechanism can involve a two-step addition-elimination process. nih.gov Computational modeling can differentiate between proposed mechanisms by comparing the calculated activation barriers. For instance, in the nucleophilic substitution of acyl chlorides with pyridine, the free energy barrier was calculated to be significantly lower for one pathway over another, indicating the preferred reaction mechanism. rsc.orgrsc.org Such studies on this compound would help predict its reactivity with various nucleophiles and optimize reaction conditions for desired synthetic outcomes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery and materials science. nih.govbohrium.com These methods predict how a small molecule (ligand), such as this compound, might bind to a larger macromolecular target, typically a protein or enzyme. mdpi.com

Molecular Docking involves placing the ligand into the binding site of a target protein in various orientations and conformations to find the most stable binding mode, which is usually the one with the lowest binding energy. researchgate.netnih.gov Docking studies on related pyridine derivatives have been used to rationalize their biological activity by identifying key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—with amino acid residues in the target's active site. mdpi.commdpi.com

Molecular Dynamics (MD) simulations provide a more dynamic picture. After docking, an MD simulation can be run to observe the behavior of the ligand-protein complex over time (from nanoseconds to microseconds). This helps to assess the stability of the predicted binding mode and understand how the ligand and protein adapt to each other. Such simulations are critical for designing more potent and selective inhibitors for therapeutic targets.

Table 3: Common Protein Targets for Pyridine-Based Inhibitors

| Protein Class | Example Target | Relevance |

|---|---|---|

| Kinases | EGFR, VEGFR-2 | Cancer Therapy nih.gov |

| Enzymes | COX-2, α-amylase | Anti-inflammatory, Anti-diabetic mdpi.commdpi.com |

| Bacterial Proteins | MmpL3 | Tuberculosis Treatment nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.netsciepub.com These models establish a mathematical correlation between numerical descriptors of a molecule and a specific property.

For a series of compounds like derivatives of this compound, a QSAR model could predict their potential toxicity or efficacy as a drug. nih.govmdpi.com The process involves:

Data Collection: Assembling a dataset of structurally similar compounds with known experimental data for the property of interest (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a model that links the descriptors to the activity. sciepub.comnih.gov

Validation: Rigorously testing the model's predictive power using internal and external sets of compounds. nih.gov

QSAR/QSPR studies on halogenated compounds are common for predicting environmental fate and toxicity, such as bioconcentration factors (BCF). researchgate.netuninsubria.it By including this compound in such a model, its potential environmental impact or biological activity could be estimated without the need for immediate experimental testing, thus prioritizing compounds for further investigation. uninsubria.it

Mechanistic Insights into Biological Activities and Structure Activity Relationships of 4 Bromo 2 Methoxy 5 Methylpyridine Derivatives

Exploration of Molecular Targets and Pathways Mediated by 4-Bromo-2-methoxy-5-methylpyridine Analogues

The biological effects of this compound derivatives are a consequence of their interaction with specific biomolecules, leading to the modulation of cellular pathways. Research has identified several key molecular targets, including protein kinases, receptors, and enzymes.

Protein Kinase Inhibition: Kinase Selectivity and Binding Site Characterization

Derivatives of substituted pyridines have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Their ability to selectively target specific kinases is a key determinant of their therapeutic potential. For instance, certain pyridine (B92270) derivatives have shown inhibitory activity against kinases like p38α mitogen-activated protein kinase (MAPK) and Casein Kinase 1δ (CK1δ). mdpi.commdpi.com

The selectivity of these inhibitors is often dictated by the specific interactions they form within the ATP-binding pocket of the kinase. Docking studies of pyrazole-based inhibitors, a related class of heterocyclic compounds, have revealed that the pyridinyl nitrogen can form hydrogen bonds with hinge region residues such as Gly-110 and Met-109 in p38α. mdpi.com The substituents on the pyridine ring play a crucial role in orienting the molecule within the active site and can influence potency and selectivity. For example, bulky substituents may hinder the entry of the molecule into the kinase's active site. mdpi.com

In the case of 4,5-diarylimidazole inhibitors of CK1δ, which share structural similarities with substituted pyridines, the side chains are critical for potency. Modifications to these side chains can significantly alter the inhibitory activity against CK1δ and its isoform CK1ε. mdpi.com This highlights the importance of the substitution pattern on the heterocyclic core for achieving both high potency and selectivity.

Table 1: Kinase Inhibition by Pyridine and Related Heterocyclic Analogues

| Compound Class | Target Kinase | Key Interactions | Reference |

| Pyrazole Derivatives | p38α MAPK | H-bonding with hinge residues (Gly-110, Met-109) | mdpi.com |

| 4,5-Diarylimidazoles | CK1δ/ε | Side chain interactions within the ATP-binding pocket | mdpi.com |

Receptor Agonism/Antagonism: Ligand-Receptor Interaction Studies

Analogues of this compound have been studied for their ability to modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.govresearchgate.net These receptors are important targets for treating neurological and psychiatric disorders. nih.gov

Studies on close structural analogues of 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a known mGlu5 antagonist, have provided insights into ligand-receptor interactions. For example, the compound 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine (Br-5MPEPy) acts as a partial antagonist of mGlu5. researchgate.net This indicates that the bromo-substituted pyridine moiety can bind to the allosteric site of the mGlu5 receptor, but its interaction leads to only partial inhibition of the receptor's response to glutamate. researchgate.net

The binding of these allosteric modulators is governed by specific interactions within the transmembrane domain of the receptor. Computational modeling and site-directed mutagenesis studies have helped to identify key residues involved in these interactions. acs.org The nature and position of substituents on the pyridine ring are critical for determining whether a compound acts as an agonist, antagonist, or has no functional effect, while still binding to the receptor. researchgate.net

Enzymatic Modulation: Inhibition Kinetics and Active Site Mapping

Substituted pyridine derivatives have demonstrated the ability to modulate the activity of various enzymes through competitive or non-competitive inhibition. One such class of enzymes is urease, a target for the treatment of infections caused by ureolytic bacteria like Helicobacter pylori. semanticscholar.org

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory activity. The inhibitory potential was found to be highly dependent on the substitution pattern on the pyridine ring. Kinetic studies of the most potent inhibitors revealed their mode of interaction with the enzyme. semanticscholar.org For instance, the presence of a chlorine atom at the meta position of the pyridine ring in a carbothioamide derivative resulted in the most potent inhibition, with an IC50 value of 1.07 µM. semanticscholar.org

Molecular docking studies have been employed to visualize the binding mode of these inhibitors within the active site of the urease enzyme. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. This information is invaluable for the rational design of more potent and selective enzyme inhibitors. semanticscholar.org

Structure-Activity Relationship (SAR) Studies: Modulating Substituents for Targeted Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound derivatives, SAR studies have elucidated the roles of the halogen, methoxy (B1213986), and methyl substituents in their biological effects. unisi.itnih.gov

Impact of Halogen Substituents on Bioactivity

The nature and position of halogen substituents on the pyridine ring can significantly influence the bioactivity of the molecule. slideshare.netmdpi.com Halogens can affect the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with biological targets. slideshare.net

In the development of antimalarial agents, the role of halogen substituents has been explored. SAR studies on compounds with a hydrophobic head containing halogenated phenyl rings have shown that these substituents are crucial for activity. unisi.it Similarly, in a series of pyridine carboxamide derivatives designed as urease inhibitors, the presence and position of halogen atoms like bromine and chlorine on the pyridine ring had a marked effect on their inhibitory potency. semanticscholar.org For example, a derivative with a bromine atom at the ortho position exhibited an IC50 value of 3.13 µM against urease. semanticscholar.org

Table 2: Effect of Halogen Substitution on Urease Inhibition by Pyridine Carbothioamide Derivatives

| Ortho-Substituent | IC50 (µM) | Reference |

| -Br | 3.13 ± 0.034 | semanticscholar.org |

| -OCH3 | 4.21 ± 0.022 | semanticscholar.org |

| -F | 4.93 ± 0.012 | semanticscholar.org |

Role of Methoxy and Methyl Groups in Pharmacophore Development

The methoxy and methyl groups on the this compound core also play a significant role in defining the molecule's pharmacophore and influencing its biological activity. These groups can impact the molecule's solubility, metabolic stability, and binding affinity to its target. slideshare.net

The methoxy group, being an electron-donating group, can alter the electronic distribution in the pyridine ring, which can be important for interactions with the biological target. In the context of urease inhibitors, a pyridine carbothioamide with an ortho-methoxy group showed an IC50 value of 4.21 µM. semanticscholar.org The methyl group can provide favorable hydrophobic interactions within a binding pocket and can also influence the conformation of the molecule. slideshare.net In the development of α-glucosidase inhibitors, the presence of a methoxy group was a common feature in a series of active benzimidazole-Schiff base derivatives. nih.gov These studies underscore the importance of the interplay between the electronic and steric effects of the methoxy and methyl groups in the design of bioactive pyridine derivatives.

Influence of Pyridine Nitrogen Basicity and Protonation State

The nitrogen atom within the pyridine ring is a defining feature that significantly influences the molecule's physicochemical properties and, consequently, its biological activity. nih.govnih.gov Unlike its carbocyclic analog, benzene, the pyridine nitrogen introduces a dipole moment, enhances aqueous solubility, and provides a site for hydrogen bonding. nih.gov These characteristics are directly tied to the nitrogen's basicity and its protonation state under physiological conditions.

The basicity of the pyridine nitrogen atom is crucial for its interaction with biological targets. This basicity allows it to act as a hydrogen bond acceptor, a key interaction in many enzyme active sites and receptor binding pockets. The protonation state, determined by the local pH and the pKa of the pyridine derivative, can dramatically alter the molecule's charge, polarity, and conformation. A protonated pyridinium (B92312) cation can engage in strong electrostatic interactions or cation-π interactions, which may be essential for binding affinity and specificity.

The electronic nature of substituents on the pyridine ring directly modulates the nitrogen's basicity. Electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups present in this compound, increase the electron density on the nitrogen atom, thereby enhancing its basicity. Conversely, electron-withdrawing groups, like the bromo (-Br) atom, decrease basicity. The net effect is a finely tuned electronic environment that dictates the strength of intermolecular interactions.

Investigating Potential Antimicrobial Mechanisms (e.g., biofilm inhibition)

Pyridine derivatives are recognized for their diverse biological activities, including antimicrobial effects. rjptonline.orgajrconline.org A significant area of investigation for antimicrobial development is the inhibition of biofilm formation, as bacteria within biofilms exhibit increased resistance to conventional antibiotics. nih.gov The structure of this compound provides a scaffold that can be derivatized to target microbial processes, including those involved in biofilm establishment.

Research into related pyridine compounds has shown promising anti-biofilm activity. A study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated that these compounds could effectively inhibit biofilm formation by Escherichia coli. mdpi.com The effectiveness of these derivatives was found to be highly dependent on the nature of the substituents introduced via Suzuki cross-coupling reactions. mdpi.com For example, a derivative featuring a thiomethyl group on an attached phenyl ring (compound 4f in the study) exhibited the highest biofilm inhibition at 91.95%. mdpi.com This suggests that specific lipophilic and electronic characteristics contribute to the anti-biofilm mechanism.

The potential mechanisms by which such compounds inhibit biofilms are multifaceted. They may interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. mdpi.com Other mechanisms could involve the disruption of the extracellular polymeric substance (EPS) matrix, which provides structural integrity to the biofilm, or the inhibition of key enzymes required for bacterial adhesion and colonization. nih.govnih.gov For instance, some Schiff base derivatives have been shown to inhibit P. aeruginosa biofilm formation without affecting cell viability, pointing towards a QS-mediated mechanism. mdpi.com

The table below summarizes the biofilm inhibition data for a series of N-(5-aryl-2-methylpyridin-3-yl)acetamide derivatives, highlighting the influence of different substituents on their activity against E. coli.

| Compound | Substituent (Aryl Group) | Biofilm Inhibition (%) vs. E. coli |

|---|---|---|

| 4a | Phenyl | 87.36 |

| 4b | 4-Methoxyphenyl | 83.90 |

| 4c | 4-Chlorophenyl | 82.97 |

| 4d | 4-Fluorophenyl | 84.30 |

| 4e | 3-Nitrophenyl | 87.09 |

| 4f | 4-(Thiomethyl)phenyl | 91.95 |

| 4g | 2,4-Dichlorophenyl | 83.62 |

| 4h | 4-Iodophenyl | Low |

| 4i | Naphthalen-2-yl | 86.48 |

Data sourced from a study on pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. mdpi.com

Elucidation of Antitumor Mechanisms (e.g., apoptosis induction, cell cycle modulation)

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. nih.govresearchgate.net Derivatives of this compound are of interest for their potential antitumor activities, which are often mediated through mechanisms like the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov

Structure-activity relationship studies have shown that the antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns. The presence of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antitumor activity. nih.govnih.gov Conversely, bulky groups or certain halogen substitutions have been found to decrease activity in some contexts. nih.govnih.gov This highlights a delicate balance between steric and electronic properties required for effective interaction with anticancer targets.

A primary mechanism for anticancer drugs is the induction of apoptosis. nih.gov This can be triggered through various signaling pathways. For example, studies on benzimidazole (B57391) derivatives, which share structural similarities with functionalized pyridines, have shown that a bromo-substituted compound was particularly effective at inducing late-stage apoptosis in cancer cells. researchgate.net Xanthone derivatives, another class of heterocyclic compounds, are also known to induce apoptosis by activating caspase proteins and inhibiting anti-apoptotic proteins like Bcl-2. semanticscholar.org

Another key antitumor mechanism is the disruption of the cell cycle. Many cancer therapies work by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from proliferating. nih.gov Research on novel benzylidene benzofuranone analogues and bromo-substituted benzimidazoles has demonstrated the ability of such compounds to cause cell cycle arrest in the G2/M phase. researchgate.netnih.gov This arrest prevents the cell from entering mitosis, ultimately leading to cell death. nih.gov The potential for derivatives of this compound to act as antitumor agents likely resides in their ability to engage with targets that regulate these fundamental cellular processes, such as cyclin-dependent kinases (CDKs) or other proteins involved in cell division and survival pathways. nih.gov

Design and Synthesis of Mechanism-Based Probes and Chemical Biology Tools

The structure of this compound, particularly the presence of the bromine atom, makes it an excellent starting point for the design and synthesis of mechanism-based probes and chemical biology tools. The bromine atom serves as a versatile chemical handle for introducing reporters (e.g., fluorophores), affinity tags, or reactive groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.comresearchgate.net

Mechanism-based probes are invaluable for elucidating the specific molecular targets and mechanisms of action of bioactive compounds. For example, a derivative of this compound could be modified by replacing the bromine with an azido (B1232118) or alkynyl group. This would create a probe suitable for use in photoaffinity labeling or click chemistry-based activity-based protein profiling (ABPP) experiments to identify its cellular binding partners.

The synthesis of such tools leverages established synthetic methodologies. The Suzuki cross-coupling reaction, for instance, has been used effectively to react 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to create a library of derivatives. mdpi.com A similar strategy could be applied to this compound to attach functional moieties.

Furthermore, pyridine-based structures have been successfully developed as chemical probes for various applications. Imidazo[4,5-b]pyridine derivatives have been designed as fluorescent pH probes, exploiting the protonation-dependent photophysical properties of the heterocyclic system. irb.hr In another example, methoxypyridine scaffolds were used to develop γ-secretase modulators, demonstrating the utility of this core in designing molecules that interact with specific enzyme targets. nih.gov These examples underscore the potential to transform this compound into sophisticated chemical tools for studying biological systems, identifying drug targets, and validating mechanisms of action.

Applications in Advanced Synthetic Methodologies, Medicinal Chemistry, and Materials Science

4-Bromo-2-methoxy-5-methylpyridine as a Versatile Scaffold for the Construction of Complex Heterocycles

This compound serves as a foundational scaffold in organic synthesis for creating more intricate heterocyclic systems. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the facile introduction of diverse aryl or heteroaryl substituents, thereby enabling the construction of complex biaryl structures which are common motifs in pharmaceuticals and functional materials. researchgate.netchemicalbook.com

The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position influence the reactivity of the pyridine (B92270) ring, providing steric and electronic tuning that can be exploited for selective chemical transformations. The pyridine nitrogen itself can act as a coordination site or be involved in further reactions. This multi-functional nature allows chemists to use this compound as a key intermediate in multi-step synthetic sequences, leading to a wide array of substituted pyridine derivatives and other fused heterocyclic systems. chemicalbook.combldpharm.com Its utility as a starting material is evident in its application in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com

Integration into Rational Drug Design and Lead Optimization Programs in Medicinal Chemistry

The pyridine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are actively explored in drug discovery programs. smolecule.com Its structural features allow it to serve as a versatile starting point for creating libraries of compounds for screening against various biological targets. bldpharm.com

The structural framework of substituted bromopyridines is integral to the development of potent and selective inhibitors for various enzymes and receptors. While direct synthesis of SGLT2 inhibitors from this compound is not explicitly detailed in the provided results, closely related C-aryl glucosides, which are the basis for many SGLT2 inhibitors, are synthesized from brominated aromatic precursors. researchgate.netgoogle.com The synthesis of these therapeutic agents often involves a key step of coupling a protected glucose derivative with a brominated aromatic compound, highlighting the importance of building blocks like this compound in accessing such drug classes. researchgate.netthieme-connect.com

Similarly, in the field of inflammation, derivatives of brominated pyridines have been investigated as inhibitors of the 5-lipoxygenase-activating protein (FLAP), a key target in the leukotriene pathway. frontierspecialtychemicals.com Patents reveal that 1,2-disubstituted indoles, which act as FLAP inhibitors, can be prepared using precursors that feature a substituted pyridine ring, demonstrating the potential utility of scaffolds like this compound in generating molecules for this target. frontierspecialtychemicals.com

This compound is a crucial intermediate in the multi-step synthesis of various pharmaceutical agents. bldpharm.com Its defined substitution pattern allows for regioselective reactions, which is a critical aspect of complex drug synthesis. acs.org For instance, the synthesis of pexidartinib, a drug used for treating tenosynovial giant cell tumor, starts from 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine, a structurally related compound. mdpi.com The synthetic route involves multiple transformations where the initial bromopyridine scaffold is elaborated into the final complex drug molecule. mdpi.com

The versatility of this building block is further demonstrated in the synthesis of p38α mitogen-activated protein (MAP) kinase inhibitors. rsc.org An optimized synthesis for potent pyridinylimidazole-based inhibitors started from 2-fluoro-4-methylpyridine, but the initial, albeit lower-yielding, route began with 2-bromo-4-methylpyridine. rsc.org This highlights the strategic use of halogenated pyridines as key starting materials that can be diversified through reactions like palladium-catalyzed couplings and nucleophilic substitutions to yield biologically active compounds. acs.orgrsc.org

| Drug Target Class | Related Starting Material | Key Synthetic Step | Reference |

|---|---|---|---|

| SGLT2 Inhibitors | Brominated Aromatic Precursors | C-Aryl Glucoside Formation | researchgate.netgoogle.comthieme-connect.com |

| FLAP Inhibitors | Brominated Pyridine Derivatives | Indole Ring Formation | frontierspecialtychemicals.com |

| p38α MAP Kinase Inhibitors | 2-Bromo-4-methylpyridine | Multi-step elaboration including coupling and cyclization | rsc.org |

| Kinase Inhibitors (e.g., Pexidartinib) | 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine | Tandem Tsuji–Trost reaction and Heck coupling | mdpi.com |

Exploration in Agrochemical Research for Novel Bioactive Compounds